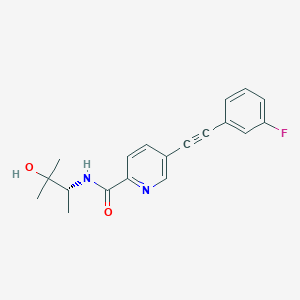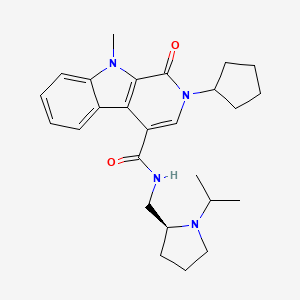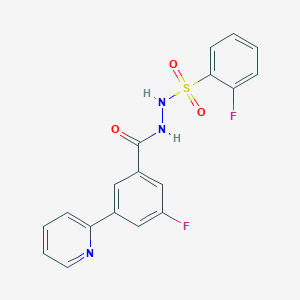
WM-1119
描述
2-Fluoro-N’-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its potent and selective inhibition of MYST family histone acetyltransferases KAT6A and KAT6B .
科学研究应用
2-Fluoro-N’-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a selective inhibitor in studies involving histone acetyltransferases.
Biology: The compound has been shown to induce cell cycle arrest and inhibit lymphoma growth in cell cultures and animal models.
Medicine: Its potential therapeutic applications include cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
Target of Action
WM-1119, also known as “2-Fluoro-N’-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide”, primarily targets the histone acetyltransferases KAT6A and KAT6B . These enzymes play a crucial role in the acetylation of lysine residues in histone H3 and H4, which is a key process in the regulation of gene expression .
Mode of Action
This compound acts as a potent and selective inhibitor of KAT6A and KAT6B . It functions as a competitive inhibitor of acetyl coenzyme A, thereby inhibiting the acetylation activity of KAT6A and KAT6B . The binding dissociation constant (Kd) of this compound with KAT6A is 2 nM, indicating a strong interaction .
Biochemical Pathways
The inhibition of KAT6A and KAT6B by this compound affects the acetylation of histones, which in turn influences various biochemical pathways. KAT6A, for instance, is a component of the MOZ/MORF complex that shows histone H3 acetyltransferase activity and may act as a transcriptional coactivator for RUNX1 and RUNX2 . It also acetylates p53/TP53 at ‘Lys-120’ and ‘Lys-382’, controlling its transcriptional activity via association with PML .
Result of Action
This compound induces cell cycle arrest and cellular senescence without causing DNA damage . In particular, administration of this compound at 1 μM results in cell cycle arrest in Fucci MEFs (Mouse Embryonic Fibroblast) and inhibits the growth of EMRK1184 lymphoma cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by storage conditions. It is recommended to store this compound as a dry powder or as DMSO stock solutions (10 mM) at -20 °C . Furthermore, the efficacy of this compound can be influenced by the specific cellular environment, as evidenced by its different effects on various cell types .
生化分析
Biochemical Properties
WM-1119 functions as a competitive inhibitor of KAT6A and KAT6B, binding to the acetyl coenzyme A (Ac-CoA) binding site. This inhibition prevents the acetylation of lysine residues on histones H3 and H4, which are critical for chromatin remodeling and gene transcription. The compound has demonstrated high selectivity for KAT6A and KAT6B over other histone acetyltransferases, with a dissociation constant (Kd) of 2 nM for KAT6A . This compound’s interaction with these enzymes leads to the suppression of their acetyltransferase activity, thereby affecting gene expression and cellular functions.
Cellular Effects
This compound has been shown to induce cell cycle arrest and cellular senescence in various cell types. In mouse embryonic fibroblasts (MEFs), treatment with this compound results in G1 phase cell cycle arrest and the appearance of senescence-associated phenotypes . Additionally, this compound inhibits the proliferation of EMRK1184 lymphoma cells with an IC50 of 0.25 μM . The compound also influences gene expression by upregulating the expression of cell cycle inhibitors such as Cdkn2a and Cdkn2b, and downregulating genes involved in cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting the binding of Ac-CoA to KAT6A and KAT6B. This inhibition disrupts the acetylation of histone proteins, leading to changes in chromatin structure and gene expression . The compound’s high selectivity for KAT6A and KAT6B ensures that its effects are targeted, minimizing off-target interactions. This compound’s inhibition of histone acetylation is accompanied by the induction of cellular senescence, which is dependent on the INK4A/ARF pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored as a dry powder or in DMSO stock solutions at -20°C, with activity maintained for up to 3-6 months . In vitro studies have shown that this compound can induce long-term cell cycle arrest and senescence in treated cells . In vivo, this compound has been effective in arresting the progression of lymphoma in mice, with no significant degradation observed over the course of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, a dosage of 50 mg/kg administered four times a day has been shown to arrest the progression of lymphoma . Higher doses may lead to toxic effects, including leukopenia, while lower doses may be less effective in inducing the desired therapeutic outcomes . The compound’s efficacy and safety profile in animal models highlight its potential for further development as a therapeutic agent.
Metabolic Pathways
This compound is involved in metabolic pathways related to histone acetylation. By inhibiting KAT6A and KAT6B, the compound affects the acetylation status of histones, leading to changes in gene expression and cellular metabolism . The inhibition of these enzymes disrupts the normal acetylation process, which can alter metabolic flux and metabolite levels within cells . This compound’s impact on these pathways underscores its potential as a modulator of epigenetic regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in DMSO allows for efficient delivery in laboratory settings . Once inside cells, this compound localizes to the nucleus, where it exerts its inhibitory effects on KAT6A and KAT6B . The distribution of this compound within tissues is influenced by its bioavailability and the presence of specific transport mechanisms .
Subcellular Localization
This compound primarily localizes to the nucleus, where it targets KAT6A and KAT6B. The compound’s nuclear localization is essential for its function as a histone acetyltransferase inhibitor . By inhibiting these enzymes within the nucleus, this compound effectively disrupts histone acetylation and gene expression. The compound’s subcellular localization is facilitated by its chemical structure, which allows it to penetrate the nuclear membrane and interact with its target enzymes .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach includes the Diels–Alder reaction between key intermediates, followed by hydrogenation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic chemistry techniques such as diazotization, coupling reactions, and hydrogenation under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Fluoro-N’-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
- 3-Fluoro-N’-(2-fluorophenyl)sulfonyl-5-(2-pyridyl)benzohydrazide
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
Uniqueness
2-Fluoro-N’-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide is unique due to its high selectivity and potency as an inhibitor of MYST family histone acetyltransferases. Its ability to induce cell cycle arrest and inhibit lymphoma growth distinguishes it from other similar compounds .
属性
IUPAC Name |
3-fluoro-N'-(2-fluorophenyl)sulfonyl-5-pyridin-2-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c19-14-10-12(16-6-3-4-8-21-16)9-13(11-14)18(24)22-23-27(25,26)17-7-2-1-5-15(17)20/h1-11,23H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXULUNLCRKWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NNC(=O)C2=CC(=CC(=C2)C3=CC=CC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137401 | |
| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055397-28-7 | |
| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055397-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-N'-(2-fluorobenzenesulfonyl)-5-(pyridin-2-yl)benzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: WM-1119 is a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. [, ] It acts by binding to the Acetyl-CoA binding site of these enzymes, thereby preventing the acetylation of histone proteins. [] This inhibition of KAT6A/B leads to the induction of cellular senescence, a state of irreversible cell cycle arrest, in cancer cells. [, ]
A: The chemical formula of this compound is C19H13F2N5O3S. [] Detailed spectroscopic data, such as NMR and mass spectrometry, can be found in the original research publication. [] For a visual representation of its structure, refer to the publication describing the MYST histone acetyltransferase KAT6A/B in complex with this compound. []
A: this compound demonstrates anti-leukemic activity across multiple cell lines by downregulating cell cycling and upregulating senescence signatures. [] Notably, inactivating CDKN2A, a gene often disrupted in chemotherapy-resistant Acute Myeloid Leukemia (AML), prevents this compound's anti-leukemic activity. This suggests that this compound's effect is dependent on CDKN2A upregulation. [] This finding is significant because conventional chemotherapy for AML often struggles to induce cell cycle arrest in resistant cells, leading to treatment failure. [] this compound's ability to induce senescence by a different mechanism offers a potential therapeutic strategy to overcome this resistance.
A: Yes, this compound has shown efficacy in pre-clinical models. For instance, it exhibited synergy with the standard chemotherapy regimen cytarabine and doxorubicin (AraC/Dox) in multiple cell contexts, including MLL-AF9 primary murine AML ex vivo. [] This suggests its potential applicability beyond cell lines.
A: The development of this compound involved extensive structure-activity relationship (SAR) studies. [] Key structural motifs contributing to its potency include the 2-fluorobenzenesulfonyl and phenylpyridine groups. [] Further details about the SAR can be found in the publication focusing on the discovery of acylsulfonohydrazide-derived KAT6A inhibitors. []
A: While specific resistance mechanisms to this compound have not been extensively studied yet, the research highlights that its anti-leukemic activity is dependent on CDKN2A. [] Therefore, loss or inactivation of CDKN2A could potentially lead to resistance. This warrants further investigation to understand the development of potential resistance mechanisms and guide the design of effective therapeutic strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


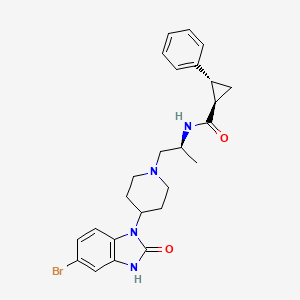

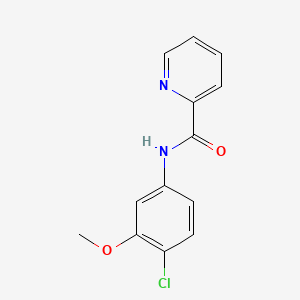
![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B611734.png)
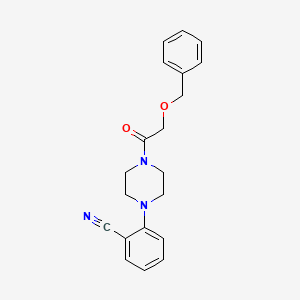

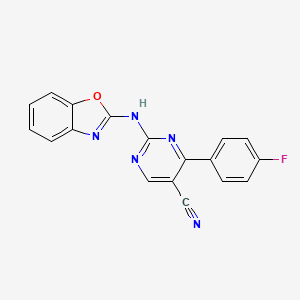
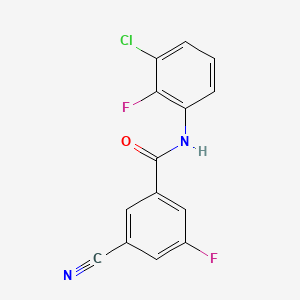
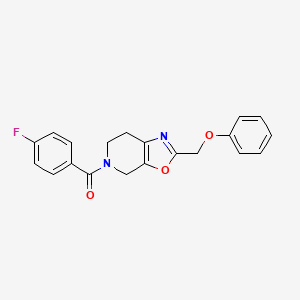
![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)

